molecular formula C11H9IN2O B12051575 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 61938-66-7

7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

Cat. No.: B12051575
CAS No.: 61938-66-7
M. Wt: 312.11 g/mol
InChI Key: DMOZYSZRNOWILX-UHFFFAOYSA-N
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Description

7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of quinazolinones. This compound is characterized by the presence of an iodine atom at the 7th position and a fused pyrroloquinazoline ring system. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-cyanamides and aldehydes in a metal-free sequential decarbonylative annulation reaction . This reaction is carried out under mild conditions and provides a straightforward route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions include various quinazolinone and dihydroquinazolinone derivatives, which can have different biological activities and properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinazolinone ring .

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Lacks the iodine atom at the 7th position.

    7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Contains a chlorine atom instead of iodine.

    7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: Contains a bromine atom instead of iodine.

Uniqueness

The presence of the iodine atom at the 7th position in 7-iodo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one imparts unique chemical and biological properties. Iodine is a larger halogen compared to chlorine and bromine, which can influence the compound’s reactivity and interaction with biological targets. This makes this compound a valuable compound for further research and development.

Properties

CAS No.

61938-66-7

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

IUPAC Name

7-iodo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one

InChI

InChI=1S/C11H9IN2O/c12-7-3-4-9-8(6-7)11(15)14-5-1-2-10(14)13-9/h3-4,6H,1-2,5H2

InChI Key

DMOZYSZRNOWILX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=C(C=C3)I)C(=O)N2C1

Origin of Product

United States

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